2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene
Overview
Description
2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene is a brominated derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four bromine atoms and four methyl groups attached to the anthracene core, making it a highly substituted and stable molecule. It has a molecular formula of C18H16Br4 and a molecular weight of 551.94 g/mol .
Mechanism of Action
Target of Action
It is known that this compound is a derivative of anthracene, which is a polycyclic aromatic compound . Anthracene and its derivatives are known to interact with various biological targets, but the specific targets for this compound need further investigation.
Mode of Action
It is known that anthracene derivatives can interact with their targets through various mechanisms, such as intercalation into dna or binding to proteins
Biochemical Pathways
Anthracene and its derivatives are known to affect various biochemical pathways, including those involved in cell cycle regulation, dna repair, and apoptosis
Result of Action
Anthracene derivatives are known to have various effects at the molecular and cellular levels, including inducing dna damage, disrupting cell cycle progression, and triggering apoptosis
Biochemical Analysis
Biochemical Properties
2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene plays a significant role in biochemical reactions, particularly as a ligand in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). It interacts with various enzymes and proteins, facilitating the formation of stable complexes. The bromine atoms in the compound enhance its reactivity, allowing it to participate in halogen bonding interactions with biomolecules. These interactions can influence the activity of enzymes and proteins, potentially leading to changes in their catalytic properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. For instance, it may affect the phosphorylation status of proteins involved in signal transduction, thereby impacting downstream cellular events. Additionally, the compound’s interaction with transcription factors can lead to changes in gene expression patterns, influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, forming stable complexes that alter their activity. The bromine atoms in the compound facilitate halogen bonding, which can enhance its binding affinity to target molecules. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, maintaining its structural integrity over extended periods. It may undergo degradation when exposed to extreme conditions such as high temperatures or strong oxidizing agents. Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes in cellular responses becoming more pronounced over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above certain concentration levels. These findings highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation within cells. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic processes can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, allowing it to reach its target sites within cells. Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with intracellular transport machinery. These processes can influence the compound’s localization and accumulation, affecting its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate various cellular processes. The precise localization of the compound can determine its specific effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene typically involves a multi-step process starting from benzene. The key steps include:
Iodination of Benzene: Benzene is iodinated four times to produce a tetraiodo intermediate.
Sonogashira-Hagihara Coupling: This intermediate undergoes a coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst to form a tetraalkyne.
Bromination: The trimethylsilyl groups are replaced with bromine atoms to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with methoxy or tert-butyl groups.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield methoxy-substituted derivatives.
Scientific Research Applications
2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene has several applications in scientific research:
Materials Science: It is used in the development of organic semiconductors and electroluminescent materials due to its stable aromatic structure and electron-withdrawing bromine atoms.
Chemical Synthesis: The compound serves as a precursor for synthesizing other brominated anthracene derivatives, which are valuable in various chemical reactions and studies.
Biological Studies: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2,3,6,7-Tetrabromoanthracene: Lacks the methyl groups present in 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene, making it less sterically hindered.
2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene: Another brominated aromatic compound used in electroluminescent devices.
Uniqueness
This compound is unique due to its combination of bromine and methyl substituents, which confer both electronic and steric effects. These properties make it particularly useful in materials science and synthetic chemistry applications .
Properties
IUPAC Name |
2,3,6,7-tetrabromo-9,9,10,10-tetramethylanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Br4/c1-17(2)9-5-13(19)15(21)7-11(9)18(3,4)12-8-16(22)14(20)6-10(12)17/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZGFISMOVSCSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=C(C=C2C(C3=CC(=C(C=C31)Br)Br)(C)C)Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Br4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731264 | |
Record name | 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001080-74-5 | |
Record name | 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.